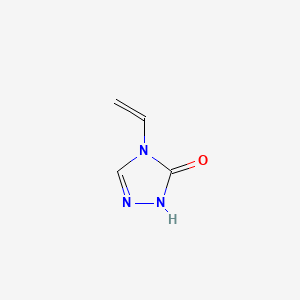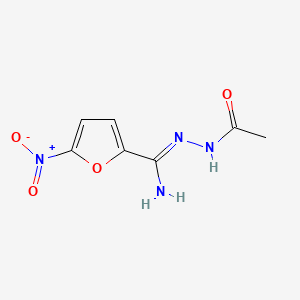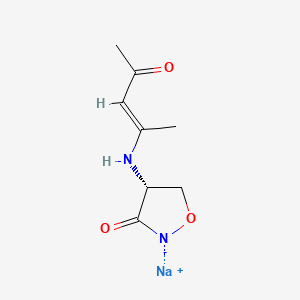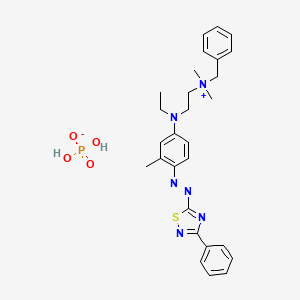
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with isothiocyanates, followed by cyclization to form the triazolone ring . Another approach is the thermal cyclization of acylated thiosemicarbazides . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance the reaction efficiency.
Análisis De Reacciones Químicas
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazolone ring, potentially leading to the formation of new functional groups.
Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antifungal, antibacterial, and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The ethenyl group can enhance its binding affinity and specificity for certain targets, influencing the compound’s overall efficacy.
Comparación Con Compuestos Similares
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- can be compared with other triazolone derivatives, such as:
5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one: Known for its use in explosives due to its stability and insensitivity.
4-Methyl-5-propoxy-1,2,4-triazol-3-one: Used in various chemical syntheses and known for its unique reactivity.
The uniqueness of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- lies in its ethenyl group, which can significantly alter its chemical and biological properties compared to other triazolone derivatives.
Propiedades
Número CAS |
114849-01-3 |
|---|---|
Fórmula molecular |
C4H5N3O |
Peso molecular |
111.10 g/mol |
Nombre IUPAC |
4-ethenyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C4H5N3O/c1-2-7-3-5-6-4(7)8/h2-3H,1H2,(H,6,8) |
Clave InChI |
BJDKLXOVGAGGHJ-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C=NNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)







